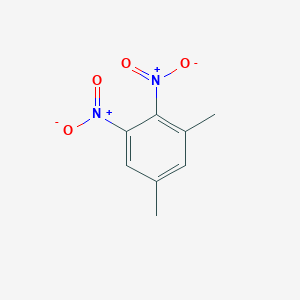

1,5-Dimethyl-2,3-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQCZUODQEUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600994 | |

| Record name | 1,5-Dimethyl-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65151-56-6 | |

| Record name | 1,5-Dimethyl-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Nitroaromatic Compounds

Substituted nitroaromatic compounds are a significant class of organic molecules that have been the subject of extensive research due to their diverse applications and chemical reactivity. nih.govnih.gov These compounds are characterized by an aromatic ring to which at least one nitro group (-NO2) is attached, along with other functional groups. nih.govresearchgate.net The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. researchgate.net This electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. nih.govresearchgate.net

The synthesis of nitroaromatic compounds is most commonly achieved through electrophilic nitration, a process involving the reaction of an aromatic compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. nih.gov The conditions of the nitration reaction, such as temperature and the concentration of the acids, can be controlled to favor the formation of mono-, di-, or trinitrated products. nih.gov The position of the incoming nitro groups is directed by the existing substituents on the aromatic ring.

In the case of 1,5-Dimethyl-2,3-dinitrobenzene, the two methyl groups (-CH3) are ortho- and para-directing and activating, while the nitro groups are meta-directing and deactivating. The formation of this specific isomer is a result of the complex interplay of these directing effects during the nitration of m-xylene (B151644) (1,3-dimethylbenzene). Research into the nitration of m-xylene has shown that the reaction conditions significantly affect the yield and distribution of the resulting nitro-isomers. researchgate.netresearchgate.net

Isomeric Relationships and Distinctions Within Dimethyldinitrobenzenes

Historical and Current Synthetic Routes

The primary approach to synthesizing nitrated xylenes (B1142099) involves the direct nitration of a corresponding xylene isomer. However, controlling the specific placement of multiple nitro groups to obtain a pure, single isomer remains a complex task.

Direct Nitration of Precursor Aromatic Systems

The logical precursor for this compound is 1,3-dimethylbenzene, commonly known as m-xylene. nist.govodourthreshold.comnist.gov The standard industrial method for nitration involves the use of a mixed acid solution, typically containing concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov

While this method is effective for producing dinitro-p-xylene from p-xylene, the direct dinitration of m-xylene typically results in a mixture of isomers, making the isolation of the specific this compound isomer challenging. nih.govresearchgate.net The reaction conditions, such as temperature and acid concentration, can be adjusted to influence the isomer distribution, but the formation of vicinal (adjacent) dinitro compounds like the 2,3-dinitro isomer is often not the primary pathway. For instance, studies on the nitration of p-xylene show that dinitration occurs at higher temperatures (e.g., 80°C) than mononitration (e.g., 30°C). nih.govresearchgate.net

Alternative nitrating systems have been developed, such as using KNO₃ in polyphosphoric acid or employing reagents like dinitro-5,5-dimethylhydantoin (DNDMH), which can offer safer and more efficient routes for dinitration of some aromatic compounds. researchgate.net However, their specific application to produce this compound is not extensively documented.

Exploration of Indirect Synthetic Strategies

When direct synthesis fails to yield a specific isomer, chemists often turn to indirect routes. This can involve starting with a precursor that already contains substituents that will direct the nitration to the desired positions, followed by modification or removal of these directing groups. Another strategy is the transformation of existing functional groups into nitro groups.

For example, the Sandmeyer reaction allows for the conversion of an amino group into a nitro group, which can be a viable, albeit multi-step, alternative to direct nitration. sciencemadness.org The oxidation of primary amines or azides to their corresponding nitro compounds using powerful oxidizing agents like HOF·CH₃CN is another potential indirect route. researchgate.net This method has been shown to convert vicinal aliphatic diamines to vicinal dinitro compounds, suggesting its potential for creating adjacent nitro groups on an aromatic ring. researchgate.net However, specific, documented applications of these indirect methods for the express purpose of synthesizing this compound are not prevalent in the literature.

Regioselective Synthesis and Isomer Control

The primary obstacle in synthesizing a pure sample of this compound via direct nitration is controlling the regioselectivity of the reaction.

Factors Influencing Product Distribution in Dinitration Reactions

The distribution of isomers in the dinitration of m-xylene is governed by the directing effects of the two methyl groups and the first nitro group introduced onto the ring.

Directing Effects of Methyl Groups: The methyl groups are activating, electron-donating groups. They direct incoming electrophiles (like the NO₂⁺ ion) to the ortho and para positions relative to themselves. In m-xylene (1,3-dimethylbenzene), the positions activated by both methyl groups are 4 and 6, with position 2 being activated by both as well. Position 5 is sterically hindered and electronically deactivated relative to the other positions. doubtnut.com

Directing Effect of the Nitro Group: Once the first nitro group is added (mononitration), it strongly deactivates the ring towards further electrophilic attack and acts as a meta-director. The position of the second nitration is therefore a result of the competing directing effects of the two activating methyl groups and the deactivating nitro group.

The combination of these effects means that the direct dinitration of m-xylene preferentially yields isomers other than the 1,5-dimethyl-2,3-dinitro (or 2,3-dinitro-m-xylene) variant. The formation of the 2,3-dinitro isomer would require nitration at two adjacent positions, one of which (position 3, or 5 in the 1,5-dimethyl naming convention) is sterically hindered and electronically disfavored. The most commonly expected products are those where the second nitro group is directed to the most activated positions (4 or 6) by the methyl groups and meta to the initial nitro group.

| Initial Mononitration Product | Activated Positions for Second Nitration | Resulting Dinitro Isomer(s) | Reasoning |

|---|---|---|---|

| 2-Nitro-1,3-dimethylbenzene | 4, 6 | 1,3-Dimethyl-2,4-dinitrobenzene & 1,3-Dimethyl-2,6-dinitrobenzene | Positions 4 and 6 are highly activated (ortho and para to methyl groups) and meta to the nitro group. |

| 4-Nitro-1,3-dimethylbenzene | 2, 6 | 1,3-Dimethyl-2,4-dinitrobenzene & 1,3-Dimethyl-4,6-dinitrobenzene | Positions 2 and 6 are activated by methyl groups and meta to the nitro group. |

The synthesis of the target compound, this compound, with its vicinal nitro groups, remains a synthetic challenge that is not readily overcome by simple direct nitration of m-xylene.

Chemical Reactivity and Transformation Pathways of 1,5 Dimethyl 2,3 Dinitrobenzene

Electrophilic Aromatic Substitution Reactions

Theoretical Framework of Electrophilic Attack on Dinitromethylated Benzene (B151609) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The reaction mechanism proceeds in two steps: the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a benzenonium or σ-complex), followed by the loss of a proton from the carbon atom that was attacked, which restores the aromaticity of the ring. msu.edumasterorganicchemistry.com The stability of the carbocation intermediate is a key factor in determining the rate and regioselectivity of the reaction. msu.eduresearchgate.net

Theoretical studies, often employing computational methods like density functional theory (DFT), can provide insights into the electronic structure and aromaticity of these complex systems. researchgate.netnih.gov These studies help in understanding how the combination of electron-withdrawing and electron-donating groups affects the distribution of electron density and the stability of the potential carbocation intermediates formed upon electrophilic attack at different positions on the ring. stackexchange.com

Substituent Directing Effects and Reactivity Modulation

The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles. Methyl groups are ortho-, para-directing activators, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. msu.educhemguide.co.uk This is due to the stabilization of the carbocation intermediate through inductive effects and hyperconjugation.

In contrast, nitro groups are meta-directing deactivators. chemguide.co.uk They strongly deactivate the ortho and para positions through resonance and inductive effects, making the meta position relatively less deactivated and thus the preferred site of electrophilic attack.

In 1,5-dimethyl-2,3-dinitrobenzene, the two methyl groups are located at positions 1 and 5, and the two nitro groups are at positions 2 and 3. The directing effects of these groups on the remaining unsubstituted positions (4 and 6) would be a complex interplay of their individual influences. The activating effect of the methyl groups would be in opposition to the deactivating effect of the nitro groups. The nitration of similar compounds, such as 4-nitromethylbenzene, requires harsh conditions and yields specific isomers, highlighting the powerful influence of the nitro group. libretexts.org The nitration of p-xylene (B151628) can lead to the formation of dinitro isomers, with the major product depending on the reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Mechanisms of Nucleophilic Attack on Electron-Deficient Nitroarenes

Aromatic rings, particularly those with strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This is in contrast to the more common electrophilic substitution. The SNAr reaction typically proceeds via an addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is usually the rate-determining step. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

The presence of electron-withdrawing groups, especially nitro groups, is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org The more nitro groups present, and the more effectively they are positioned to delocalize the negative charge (ortho and para to the leaving group), the faster the reaction. chemistrysteps.comlibretexts.org

Influence of Nitro and Methyl Groups on Nucleophilic Substitution

In this compound, the two nitro groups strongly withdraw electron density from the benzene ring, making it highly susceptible to nucleophilic attack. While there isn't a conventional leaving group like a halogen on the ring, under certain conditions, a nitro group itself can act as a leaving group, although this is less common. More typically, nucleophilic attack would occur if a leaving group were present at one of the other positions.

The methyl groups, being electron-donating, would have a deactivating effect on nucleophilic aromatic substitution by increasing the electron density of the ring. However, the powerful activating effect of the two nitro groups would likely dominate. The relative positions of the nitro and methyl groups would influence the regioselectivity of a potential nucleophilic attack. For instance, in related dinitro compounds, the displacement of a leaving group is readily achieved. libretexts.orgnih.gov

Reduction Chemistry of Nitro Groups

The reduction of nitro groups is a significant transformation in aromatic chemistry, providing a route to aromatic amines. masterorganicchemistry.com A variety of reagents can be employed to achieve this reduction, with the choice of reagent sometimes allowing for selective reduction of one nitro group in a polynitrated compound. scispace.comstackexchange.com

Common methods for reducing aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium sulfide (B99878) (Na₂S) can also be used. scispace.comstackexchange.com The Zinin reduction, specifically using sodium sulfide, is known for its ability to selectively reduce one nitro group in dinitroarenes. stackexchange.com

In the case of this compound, the reduction of one or both nitro groups would lead to the formation of the corresponding amino-substituted dimethylbenzenes. The specific product obtained would depend on the reducing agent and the reaction conditions. For example, in other dinitro compounds, controlling the stoichiometry of the reducing agent or using specific reagents can lead to the formation of nitroanilines. stackexchange.comorganic-chemistry.org The steric and electronic environment around each nitro group in this compound would influence its reactivity towards reduction.

Chemo-selective Reduction Methodologies

Chemo-selective reduction of dinitroaromatic compounds is a critical process in synthetic chemistry, allowing for the targeted conversion of one or more nitro groups to other functionalities while leaving the rest of the molecule intact. For asymmetrically substituted dinitroarenes like this compound, the regioselectivity of the reduction is a key consideration.

The partial reduction of nitroaromatic compounds can yield nitroso and hydroxylamino derivatives, which are valuable intermediates in organic synthesis. The reduction proceeds in a stepwise manner, with the nitro group first being reduced to a nitroso group and then to a hydroxylamino group.

The selective reduction to these intermediates can be achieved using various reagents and conditions. For dinitroaromatics, controlling the stoichiometry of the reducing agent and the reaction conditions is crucial to halt the reduction at the desired stage. While specific studies on the partial reduction of this compound are not extensively documented in publicly available literature, general methodologies for dinitroarenes can be applied by analogy. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or specific metal hydrides under controlled temperatures are often employed for such transformations. The relative positions of the nitro and methyl groups on the benzene ring influence the reactivity, with the nitro group at the 2-position being potentially more sterically hindered than the one at the 3-position, which could be exploited for selective reduction.

The formation of nitroso and hydroxylamino intermediates is also a key step in the biological transformation of nitroaromatic compounds. nih.gov

The complete reduction of both nitro groups in this compound leads to the formation of 1,5-dimethyl-2,3-diaminobenzene. This transformation is a fundamental process for the synthesis of various specialty chemicals, including pharmaceuticals, dyes, and polymers.

Catalytic hydrogenation is a widely used and efficient method for the complete reduction of nitroarenes. airccse.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. airccse.com The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, under controlled temperature and pressure. For instance, the catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been studied using a 5 wt. % Pd/C catalyst. airccse.com The reaction conditions, including temperature, pressure, and catalyst loading, significantly influence the reaction rate and conversion. airccse.com

The general reaction for the complete reduction of this compound to 1,5-dimethyl-2,3-diaminobenzene via catalytic hydrogenation can be represented as follows:

C₈H₈N₂O₄ + 6H₂ → C₈H₁₂N₂ + 4H₂O

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Range |

| Catalyst | Pd/C, PtO₂, Raney Ni |

| Solvent | Ethanol, Methanol, Acetic Acid |

| Hydrogen Pressure | 1 - 50 atm |

| Temperature | 25 - 100 °C |

| Reaction Time | 1 - 24 hours |

This table presents generalized conditions for the catalytic hydrogenation of nitroarenes and may be applicable to this compound.

Electro-reductive Pathways and Mechanistic Insights

The electrochemical reduction of dinitroaromatic compounds provides a powerful tool for studying their redox properties and for controlled synthesis of their reduction products. The reduction typically proceeds in a stepwise manner, involving the formation of radical anions and dianions.

For dinitrotoluene isomers, electrochemical studies have shown that the reduction process is influenced by the solvent, the supporting electrolyte, and the presence of proton donors. In aprotic media, the reduction often occurs through two distinct one-electron transfer steps, corresponding to the formation of a radical anion and then a dianion. The stability and subsequent reactions of these intermediates are dependent on the molecular structure.

While specific electrochemical data for this compound is scarce, the behavior of dinitrotoluene isomers can offer valuable insights. The electrochemical reduction of 2,4-dinitrotoluene, for example, has been shown to proceed via the formation of nitroso and hydroxylamino intermediates, ultimately leading to diaminotoluene. researchgate.net The mechanism can be influenced by the electrode material and the reaction conditions. researchgate.net

The general electrochemical reduction pathway for a dinitroaromatic compound (DNAr) can be summarized as follows:

DNAr + e⁻ ⇌ [DNAr]⁻• (Radical anion formation)

[DNAr]⁻• + e⁻ ⇌ [DNAr]²⁻ (Dianion formation)

[DNAr]²⁻ + 2H⁺ → DNAr(H)₂ (Protonation)

Further reduction and protonation steps lead to the formation of hydroxylamino and amino derivatives.

Enzymatic and Bioreductive Transformations

The enzymatic and bioreductive transformation of nitroaromatic compounds is a significant area of research, driven by the need for environmentally friendly remediation strategies and green synthetic methods. Microorganisms have evolved diverse enzymatic systems to metabolize these compounds.

The primary mechanism for the biological transformation of dinitrotoluenes involves the reduction of the nitro groups. nih.govasm.org This process is often initiated by nitroreductases, a class of enzymes that catalyze the reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.gov The reduction can be partial, leading to aminonitrotoluenes, or complete, yielding diaminotoluenes.

In some cases, microorganisms can utilize dinitrotoluenes as a sole source of carbon and nitrogen. asm.org The degradation pathways can involve both reductive and oxidative steps. For instance, some bacterial strains can initiate the degradation of dinitrotoluene by a dioxygenase-catalyzed reaction, which incorporates molecular oxygen into the aromatic ring, leading to its cleavage. asm.orgnih.gov

The specific enzymatic and bioreductive pathways for this compound have not been explicitly detailed in the literature. However, based on studies with other dinitrotoluene isomers, it is plausible that this compound could be transformed by similar microbial pathways. The steric and electronic effects of the methyl and nitro groups would likely influence the substrate specificity and efficiency of the enzymatic reactions.

Table 2: Key Enzymes in the Bioreduction of Nitroaromatic Compounds

| Enzyme | Function |

| Nitroreductase | Catalyzes the reduction of nitro groups to amino groups. |

| Dioxygenase | Incorporates molecular oxygen into the aromatic ring, initiating ring cleavage. |

| Ligninolytic Enzymes | (e.g., from fungi) Can non-specifically oxidize a wide range of aromatic compounds, including TNT and its derivatives. nih.gov |

This table highlights enzymes known to be involved in the bioreduction of nitroaromatic compounds, which may be relevant for the transformation of this compound.

Advanced Structural Characterization of 1,5 Dimethyl 2,3 Dinitrobenzene

Crystallographic Analysis

There are no publicly available single-crystal X-ray diffraction studies for 1,5-dimethyl-2,3-dinitrobenzene. Consequently, information regarding its fundamental solid-state structure is unavailable. This includes:

Single-Crystal X-ray Diffraction Studies

Advanced Spectroscopic Characterization Techniques

Comprehensive spectroscopic data, which is crucial for confirming the molecular structure and understanding its electronic properties, is not available in the scientific literature for this compound. This includes detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) spectra.

In contrast, detailed structural and spectroscopic data are available for other isomers, such as 2,5-dimethyl-1,3-dinitrobenzene . For this related compound, crystallographic studies have provided precise measurements of molecular conformation, nitro group dihedral angles (44.50° and 31.67°), and intermolecular C-H···O interactions. nih.govchemsrc.comguidechem.comotterbein.eduresearchgate.netnih.gov Furthermore, analyses of twinning and disorder have been conducted for this isomer. nih.govchemsrc.comguidechem.comotterbein.eduresearchgate.netnih.gov However, these findings are specific to the 2,5-dimethyl-1,3-dinitro isomer and cannot be attributed to this compound due to the different substitution pattern on the aromatic ring, which would significantly influence its structural and electronic properties.

Until experimental research on this compound is conducted and published, a detailed and scientifically accurate article on its advanced structural characterization cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl groups. Due to the molecule's asymmetry, the two aromatic protons are chemically non-equivalent and should appear as two separate signals. Likewise, the two methyl groups are in different environments and are expected to produce two distinct singlets.

Aromatic Protons: The two aromatic protons (at C4 and C6) are deshielded by the electron-withdrawing nitro groups. The proton at C4 is ortho to one nitro group and para to another, while the proton at C6 is ortho to a methyl group and meta to two nitro groups. This difference in electronic environment would result in two distinct doublets in the aromatic region, likely between 7.5 and 8.5 ppm.

Methyl Protons: The two methyl groups (at C1 and C5) are also in non-equivalent positions. The methyl group at C1 is flanked by a nitro group, which would shift its resonance downfield compared to the methyl group at C5. These would appear as two sharp singlets, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy: Given the lack of symmetry, the ¹³C NMR spectrum is predicted to display eight unique signals, corresponding to each of the six aromatic carbons and the two methyl carbons.

Aromatic Carbons: The carbons directly attached to the nitro groups (C2 and C3) would be significantly deshielded, appearing at the lowest field (highest ppm). The carbons bearing the methyl groups (C1 and C5) would also have distinct chemical shifts. The two carbons with attached protons (C4 and C6) would show unique signals as well.

Methyl Carbons: The two methyl carbons will appear as separate signals in the upfield region of the spectrum, typically between 15 and 25 ppm.

Predicted ¹H and ¹³C NMR Data Note: These are predicted values based on structure-property relationships and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (C1-CH₃) | ~2.6 | ~18-22 |

| Methyl (C5-CH₃) | ~2.4 | ~15-19 |

| Aromatic (C4-H) | ~8.0 - 8.4 (d) | ~125-130 |

| Aromatic (C6-H) | ~7.6 - 7.9 (d) | ~130-135 |

| Aromatic (C1) | - | ~135-140 |

| Aromatic (C2) | - | ~148-152 |

| Aromatic (C3) | - | ~148-152 |

| Aromatic (C5) | - | ~138-142 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For this compound (C₈H₈N₂O₄), the exact molecular weight is 196.0484 g/mol . pharmaffiliates.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of the nitro groups and subsequent cleavages. libretexts.orgchemguide.co.uklibretexts.org

Expected Fragmentation Pattern:

Molecular Ion (M⁺˙): A peak corresponding to the intact molecular ion at m/z = 196 would be expected.

Loss of Nitro Group: A prominent fragmentation pathway is the loss of a nitro group (NO₂, 46 Da), leading to a fragment ion at m/z = 150.

Loss of Nitrite: Loss of an oxygen atom to form [M-O]⁺˙ followed by loss of NO is also common, resulting in a fragment at m/z = 150.

Loss of a Second Nitro Group: The [M-NO₂]⁺ fragment can lose the second nitro group, resulting in an ion at m/z = 104.

Loss of Methyl Group: Cleavage of a methyl group (CH₃, 15 Da) from the molecular ion or subsequent fragments can also occur, leading to peaks such as [M-CH₃]⁺ at m/z = 181.

Predicted Major Mass Spectrometry Fragments Note: These predictions are based on typical fragmentation patterns for nitroaromatic compounds.

| m/z Value | Predicted Fragment Ion | Identity of Lost Neutral Fragment(s) |

| 196 | [C₈H₈N₂O₄]⁺˙ | (Molecular Ion) |

| 181 | [C₇H₅N₂O₄]⁺ | CH₃ |

| 150 | [C₈H₈NO₂]⁺ | NO₂ |

| 135 | [C₇H₅NO₂]⁺ | NO₂ + CH₃ |

| 104 | [C₈H₈]⁺˙ | 2 x NO₂ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, and it is particularly sensitive to polar bonds. For this compound, the most characteristic absorptions are associated with the nitro (NO₂) groups. orgchemboulder.comblogspot.comorgchemboulder.com Aromatic nitro compounds typically show two strong bands corresponding to asymmetric and symmetric stretching of the N-O bonds. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Expected Vibrational Frequencies:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

NO₂ Stretching: The most prominent features will be the strong asymmetric (νas) and symmetric (νs) stretching vibrations of the two nitro groups. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds will occur at lower frequencies.

C-N Stretching: The stretching vibration of the C-NO₂ bond is expected around 850 cm⁻¹. spectroscopyonline.com

Predicted Vibrational Spectroscopy Data Note: Frequency ranges are based on typical values for aromatic nitro compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | Medium |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Variable | Strong |

| C-N Stretch | 890 - 835 | Medium | Weak |

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 2,3 Dinitrobenzene

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the behavior of 1,5-Dimethyl-2,3-dinitrobenzene at a molecular level. These theoretical approaches offer a lens into the electronic and structural properties that govern its chemical nature.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of many-body systems, including organic molecules like this compound. wikipedia.org DFT calculations are based on the principle that the ground state energy of a system is a functional of the electron density. nih.gov This approach allows for the determination of various electronic properties by using functionals of the spatially dependent electron density. wikipedia.org

For nitroaromatic compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G), are used to model molecular geometries, the orientation of nitro groups, and steric effects. These calculations are crucial for understanding how the electronic properties of the benzene (B151609) ring are altered by the presence of nitro and methyl substituents. The electron-withdrawing nature of the nitro groups significantly influences the electronic distribution within the molecule.

Table 1: Calculated Electronic Properties of a Related Dinitrobenzene Derivative (1) using DFT

| Property | Monomer Value (eV) | Dimer Value (eV) |

| HOMO Energy | -6.0 | Not Specified |

| LUMO Energy | -1.2 | Not Specified |

| Band Gap | Not Specified | Not Specified |

| Data calculated at the B3LYP/6-311++G level of theory. researchgate.net* |

Semi-Empirical and Ab Initio Methods for Molecular Properties

While DFT is widely used, other computational methods like semi-empirical and ab initio calculations also provide valuable information. Semi-empirical methods, which are based on the Hartree-Fock formalism but omit some molecular integral calculations, are significantly faster than DFT and ab initio approaches, making them suitable for larger molecules. dergipark.org.tr Ab initio methods, on the other hand, are based on first principles without the use of empirical parameters, offering high accuracy at a greater computational cost.

For nitrobenzene (B124822) derivatives, semi-empirical methods like PM6 have been employed to calculate molecular descriptors used in Quantitative Structure-Activity Relationship (QSAR) studies. dergipark.org.tr These descriptors can include properties like polarizability, hyperpolarizability, and dipole moment, which are derived from the non-linear optical properties of the molecules. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO Energies for Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

In the context of this compound, the energies and distributions of the HOMO and LUMO are critical for predicting its reactivity in various chemical reactions. The electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. FMO analysis helps in identifying the most likely sites for such reactions. For a related dinitrobenzene derivative, DFT calculations have determined the HOMO and LUMO energies, providing a basis for understanding its photophysical behavior. researchgate.net

Table 2: Frontier Molecular Orbital Energies of a Dinitrobenzene Derivative (1)

| Orbital | Monomer Energy (eV) |

| HOMO | -6.0 |

| LUMO | -1.2 |

| Calculated at the B3LYP/6-311++G* level of theory. researchgate.net* |

Mechanistic Interpretations and Reaction Pathway Predictions

Computational methods are instrumental in elucidating reaction mechanisms and predicting the most favorable reaction pathways for chemical transformations involving this compound.

Elucidation of Transition States and Reaction Energetics

Understanding a chemical reaction requires the characterization of its transition states and the energetics of the entire reaction pathway. Computational chemistry allows for the calculation of the structures and energies of reactants, products, and, crucially, the high-energy transition states that connect them. This information is vital for determining the activation energy of a reaction, which in turn governs its rate. While specific studies on the transition states of reactions involving this compound are not detailed in the provided search results, the general approach involves mapping the potential energy surface of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. researchgate.net These models are particularly useful for predicting the behavior of a series of related compounds, such as nitroaromatics. researchgate.net

For nitrobenzene derivatives, QSPR studies have been conducted to model properties like toxicity. dergipark.org.tr These models often use quantum molecular descriptors, such as hyperpolarizability and the Conductor-like Screening Model (COSMO) area, calculated using semi-empirical methods. dergipark.org.tr The goal is to develop robust models that can accurately predict the properties of new or untested compounds within the same chemical class. researchgate.net The development of such models often involves calculating a large number of molecular descriptors and then using statistical methods like multilinear regression to find a correlation with the experimental property of interest. researchgate.net

Table 3: Statistical Measures for a QSAR Model of Nitrobenzene Derivatives

| Statistical Parameter | Value |

| R² | 89.493% |

| r² | 68.7% |

| rcv² | 87.52% |

| Based on a model using second-order hyperpolarizability. dergipark.org.tr |

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 1,2-Dimethyl-3,5-dinitrobenzene |

| 2,5-Dimethyl-1,3-dinitrobenzene |

| 5-(4-nonylphenyl)-7-azaindole |

| 7-azaindole |

| p-nitrothiophenol |

| p,p'-dimercaptoazobenzene |

| 5,5-dimethyl hydantoin |

| 5,5-dimethyl-2,4-dithio-hydantoin |

| 1-(4-nitrophenylazo)-N-phenylnaphthyl-2-amine |

| 1-(4-nitrophenylazo)-N-p-tolylnaphthyl-2-amine |

| 4-(4-nitrophenylazo)-N-phenylnaphthyl-1-amine |

| 1,5-dimethyl-2,4-dinitrobenzene |

Molecular Dynamics and Simulation Studies

Intermolecular Interaction Dynamics in Condensed Phases

Without dedicated computational studies on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The creation of data tables and detailed research findings is impossible without primary research to draw upon.

Therefore, the generation of the requested article focusing solely on the computational chemistry and theoretical investigations of this compound is not possible at this time. Further progress on this topic would be contingent on future research being conducted and published in the scientific community.

Future Research Trajectories for 1,5 Dimethyl 2,3 Dinitrobenzene

Development of Stereoselective or Regioselective Synthesis Methods

The synthesis of 1,5-dimethyl-2,3-dinitrobenzene is primarily achieved through the nitration of p-xylene (B151628). nih.govresearchgate.net However, this process often yields a mixture of dinitro-p-xylene isomers, including the 2,5-, 2,6-, and the desired 2,3-dinitro derivatives. nih.gov The separation of these isomers can be challenging due to their similar physical properties. nih.gov Future research will likely focus on the development of highly regioselective synthesis methods to favor the formation of the this compound isomer.

One promising avenue is the exploration of novel catalytic systems. While traditional nitration relies on mixed acids (a combination of nitric and sulfuric acid), these conditions are often harsh and lack selectivity. researchgate.net The development of heterogeneous catalysts, such as zeolites or sulfated metal oxides, could offer a more controlled reaction environment. numberanalytics.com These catalysts can be designed with specific pore sizes and active sites to sterically guide the incoming nitro group to the desired position on the p-xylene ring, thus enhancing regioselectivity.

Another area of development is the use of continuous-flow reactors. Continuous-flow nitration has been shown to improve reaction control, safety, and in some cases, product selectivity for other nitroaromatic compounds. mdpi.com By precisely controlling parameters such as temperature, residence time, and reagent mixing, it may be possible to optimize the reaction conditions to maximize the yield of this compound while minimizing the formation of unwanted isomers. mdpi.com A comparative study of batch versus continuous-flow processes for the dinitration of p-xylene could provide valuable insights into process optimization.

Future research could also investigate alternative nitrating agents that offer milder reaction conditions and improved selectivity. researchgate.net The development of methods for the regioselective synthesis of other polysubstituted aromatic compounds, such as pyrazoles, through stepwise cycloaddition mechanisms could also inspire new strategies for the controlled synthesis of this compound. nih.gov

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computation

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and predicting its behavior in various applications. Future research is expected to employ a combination of in situ spectroscopic techniques and computational modeling to unravel the intricate details of its formation and transformation pathways.

In situ spectroscopic methods, such as Raman and infrared (IR) spectroscopy, can provide real-time information about the species present during a chemical reaction. By monitoring the vibrational modes of the reactants, intermediates, and products, researchers can gain insights into the reaction kinetics and mechanism. For instance, in the nitration of p-xylene, in situ spectroscopy could be used to detect the formation of key intermediates, such as the nitronium ion and cyclohexadienyl cation adducts, and to understand how their stability and subsequent reactions influence the final isomer distribution. cdnsciencepub.com

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. researchgate.netresearchgate.net DFT calculations can be used to model the reaction pathways, determine the structures and energies of transition states and intermediates, and calculate reaction barriers. researchgate.net For this compound, computational studies could be employed to investigate the mechanism of its electroreduction, a process relevant to its potential use in sensing or remediation technologies. researchgate.net By modeling the protonation of radical anions and the cleavage of N-O bonds, researchers can predict the selectivity of the transformation of the nitro groups. researchgate.net

The integration of experimental data from in situ spectroscopy with computational models can provide a comprehensive picture of the reaction dynamics. This combined approach has been successfully used to study the degradation mechanisms of other nitroaromatic compounds and could be similarly applied to this compound. mdpi.comresearchgate.net

Theoretical Advancement in Predicting Reactivity and Structure

The ability to accurately predict the structure and reactivity of this compound from first principles is a significant goal for future theoretical research. Such predictions can guide experimental efforts, accelerate the discovery of new applications, and provide insights into the fundamental properties of the molecule.

Advanced computational methods, such as high-level ab initio calculations and molecular dynamics (MD) simulations, will play a central role in this endeavor. mdpi.com These methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies, and thermochemical data. For example, theoretical calculations can predict the dihedral angles of the nitro groups relative to the benzene (B151609) ring, which in turn influences the intermolecular interactions and crystal packing. otterbein.edu

One key area of focus will be the prediction of the compound's reactivity towards different chemical species. By calculating properties such as electrostatic potential surfaces and frontier molecular orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is crucial for designing new synthetic transformations and understanding the compound's stability and degradation pathways. Computational studies on related nitroaromatic compounds like TNT have demonstrated that such predictions can be correlated with experimental observations of degradation. mdpi.com

Furthermore, theoretical models can be developed to predict the environmental fate and impact of this compound. mdpi.com By simulating its interactions with soil, water, and biological systems, researchers can assess its potential for persistence, transformation, and toxicity. The advancement of machine learning and rule-based prediction tools, which are already being used to predict the metabolism of other pollutants by gut microbiota, could also be applied to this compound. acs.org

The continuous development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly lead to a deeper theoretical understanding of this compound and its potential applications. mdpi.com

Q & A

Q. How to design experiments for synthesizing 1,5-Dimethyl-2,3-dinitrobenzene with high purity?

Methodological Answer: Synthesis should prioritize controlled nitration of 1,5-dimethylbenzene derivatives. Use a stepwise approach:

- Nitration Conditions : Optimize temperature (e.g., 0–5°C) and stoichiometry of nitric acid/sulfuric acid mixtures to avoid over-nitration.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify methyl group positions and nitro substitution patterns.

- IR Spectroscopy : Confirm nitro group absorption bands (~1520 cm and ~1350 cm).

- Quantitative Analysis :

- GC-MS or HPLC-UV : For purity assessment and detection of byproducts (e.g., mono-nitro derivatives).

- Safety Note : Handle samples in fume hoods due to potential toxicity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling; avoid inhalation of dust or vapors.

- Storage : Keep in airtight, light-resistant containers at ≤4°C to prevent decomposition.

- Waste Disposal : Neutralize nitro compounds with reducing agents (e.g., FeSO) before disposal .

Advanced Research Questions

Q. How does this compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. For nitroaromatics, decomposition typically occurs >150°C.

- Photostability : Expose to UV-Vis light (250–400 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive experiments.

Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Variable Identification : Compare dosing (acute vs. chronic), metabolic pathways (e.g., hepatic CYP450 activity in vivo), and bioavailability.

- In Vitro Limitations : Address cell line specificity (e.g., hepatocytes vs. fibroblasts) and lack of metabolic activation systems.

Q. What mechanisms underlie the toxicological effects of this compound?

Methodological Answer:

- Nitro Group Reduction : Investigate enzymatic (e.g., nitroreductases) or bacterial reduction to nitroso intermediates, which can form DNA adducts.

- Oxidative Stress : Measure ROS (reactive oxygen species) production in exposed cell lines using fluorescence probes (e.g., DCFH-DA).

Data-Driven Research Challenges

Q. How to optimize computational models for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and predict electrophilic/nucleophilic sites.

- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions.

Q. What are the key data gaps in environmental fate studies of nitroaromatic compounds?

Methodological Answer:

- Degradation Pathways : Prioritize studies on microbial degradation (e.g., Pseudomonas spp.) and photolysis half-lives in aquatic systems.

- Bioaccumulation : Measure log (octanol-water partition coefficient) to assess lipid solubility and potential biomagnification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.